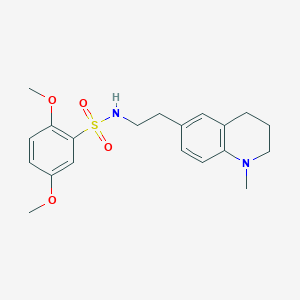
2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H26N2O4S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,5-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides and features a complex structure that includes:
- A benzenesulfonamide moiety
- A tetrahydroquinoline derivative
- Methoxy groups contributing to its pharmacological properties
Research indicates that this compound may exert its biological effects through multiple pathways:
- Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, structural similarities to known inhibitors point towards potential activity against phosphodiesterases (PDEs), particularly PDE4, which is implicated in inflammatory responses .
- Receptor Modulation : The compound may act as a modulator of serotonin receptors (5-HT), which are crucial in various neurological processes. Similar compounds have shown activity as agonists or antagonists at these receptors, potentially influencing mood and cognition .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits:
- Anti-inflammatory Effects : Compounds with similar structures have been shown to reduce pro-inflammatory cytokines in cell cultures .
- Neuroprotective Properties : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.
Case Studies
- Asthma Model : In a study involving ovalbumin-induced asthmatic mice, compounds structurally related to this compound demonstrated significant reductions in airway hyperreactivity and eosinophil infiltration .
- Neurodegenerative Disease : Research into related compounds has shown potential benefits in models of neurodegenerative diseases like Alzheimer’s disease. These studies suggest that modulation of neurotransmitter systems could lead to improved cognitive function in affected models.
Data Tables
| Biological Activity | Effect Observed | Study Type |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | In vitro |
| Neuroprotective | Decreased oxidative stress markers | In vitro |
| Asthma model | Reduced airway hyperreactivity | In vivo |
| Neurodegenerative model | Improved cognitive function | In vivo |
属性
IUPAC Name |
2,5-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-22-12-4-5-16-13-15(6-8-18(16)22)10-11-21-27(23,24)20-14-17(25-2)7-9-19(20)26-3/h6-9,13-14,21H,4-5,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNCGFPZZBBBKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














